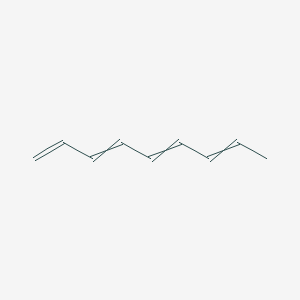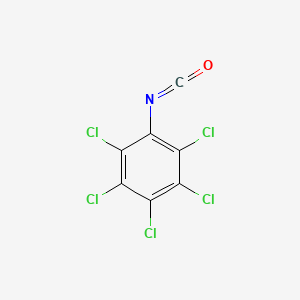
9-Anthracenemethanol, 10-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthracenemethanol, 10-ethyl- is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (CH₂OH) attached to the 9-position and an ethyl group at the 10-position. This compound is a colorless solid that is soluble in ordinary organic solvents. It is known for its versatility as a precursor in various chemical reactions and supramolecular assemblies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Anthracenemethanol, 10-ethyl- can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The general procedure involves suspending 9-anthraldehyde in ethanol and adding sodium borohydride. After stirring for 30 minutes at room temperature, the reaction mixture is quenched with water, and the aqueous phase is extracted with ether. The organic extract is then dried and concentrated to yield the crude alcohol, which is purified by flash column chromatography .
Industrial Production Methods: While specific industrial production methods for 9-Anthracenemethanol, 10-ethyl- are not widely documented, the synthesis typically follows similar procedures as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 9-Anthracenemethanol, 10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted anthracene derivatives .
Scientific Research Applications
9-Anthracenemethanol, 10-ethyl- has been extensively employed in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a starting material in Diels-Alder reactions and in the synthesis of diverse organic compounds.
Biology: Employed in the study of molecular interactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 9-Anthracenemethanol, 10-ethyl- involves its participation in various chemical reactions. For instance, in Diels-Alder reactions, it acts as a diene, interacting with dienophiles to form six-membered ring systems. The compound’s hydroxymethyl group can undergo proton exchange reactions, leading to the formation of different derivatives .
Comparison with Similar Compounds
9-Anthracenemethanol: Lacks the ethyl group at the 10-position.
9-Anthraldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Anthracene: The parent compound without any functional groups.
Uniqueness: 9-Anthracenemethanol, 10-ethyl- is unique due to the presence of both a hydroxymethyl group and an ethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
29852-41-3 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(10-ethylanthracen-9-yl)methanol |
InChI |
InChI=1S/C17H16O/c1-2-12-13-7-3-5-9-15(13)17(11-18)16-10-6-4-8-14(12)16/h3-10,18H,2,11H2,1H3 |
InChI Key |
QHPKNTLEGYQLND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


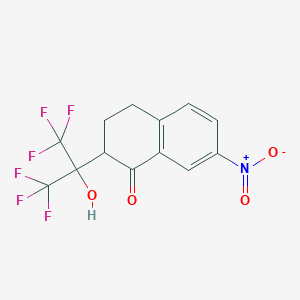
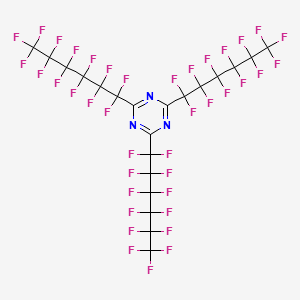
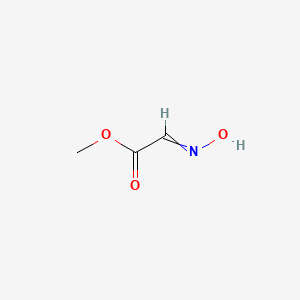

![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
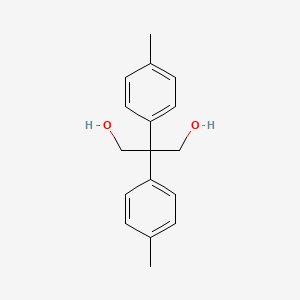

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)

![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
